N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been synthesized and evaluated for various biological activities. For instance, the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the potential of structurally complex molecules in addressing infectious diseases. These compounds showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as antituberculosis agents without significant cytotoxicity (V. U. Jeankumar et al., 2013).
Anticancer Properties
Several studies have focused on the synthesis and in vitro evaluation of novel compounds for anticancer activity. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and showed cytotoxicity against various human cancer cell lines, suggesting the potential of these compounds in cancer research and therapy (Ashraf S. Hassan et al., 2015).
Anti-Lung Cancer Activity
Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity were identified, underlining the significance of fluorine-containing molecules in developing new therapeutic agents. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, showcasing the potential of fluoro-containing derivatives in cancer treatment (A. G. Hammam et al., 2005).
GPR39 Agonists
Research on GPR39 agonists identified kinase inhibitors as novel agonists for the GPR39 receptor, demonstrating the dual functionality of certain compounds in targeting G protein–coupled receptors and kinases. This expands the potential applications of such compounds in therapeutic development and highlights the role of zinc as an allosteric modulator (Seiji Sato et al., 2016).
properties
IUPAC Name |
N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-3-13-26-23(30)20-15-28(14-17-9-11-18(25)12-10-17)16-21-22(20)27-29(24(21)31)19-7-5-4-6-8-19/h4-12,15-16H,2-3,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUQIJIPRAEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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